(2E)-N-[(2,4-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide
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Overview
Description
(2E)-N-[(2,4-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide is an organic compound characterized by its unique structure, which includes a phenylprop-2-enamide backbone and a carbamothioyl group attached to a 2,4-dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[(2,4-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide typically involves the reaction of 2,4-dimethylphenyl isothiocyanate with 3-phenylprop-2-enamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help maintain consistent reaction conditions and product quality. Additionally, solvent recovery and recycling processes are often implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[(2,4-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the carbamothioyl group, where nucleophiles such as amines or alcohols replace the thiocarbonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in ethanol at 0°C to room temperature.
Substitution: Ammonia in ethanol under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Substituted carbamothioyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-[(2,4-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific protein targets makes it a candidate for studying enzyme mechanisms and developing new therapeutic agents.
Medicine
Medically, this compound is explored for its potential anti-inflammatory and anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines and reduce inflammation in animal models.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It is also employed in the synthesis of specialty chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of (2E)-N-[(2,4-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can disrupt key biological pathways, resulting in therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-[(2,4-dimethylphenyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide
- (2E)-N-[(2,4-dimethylphenyl)carbamothioyl]-3-(4-methylphenyl)prop-2-enamide
- (2E)-N-[(2,4-dimethylphenyl)carbamothioyl]-3-(2,5-dimethylphenyl)prop-2-enamide
Uniqueness
Compared to similar compounds, (2E)-N-[(2,4-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
(E)-N-[(2,4-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-13-8-10-16(14(2)12-13)19-18(22)20-17(21)11-9-15-6-4-3-5-7-15/h3-12H,1-2H3,(H2,19,20,21,22)/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTBQELLTPFCJZ-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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